molecular formula C19H21NO2 B1457322 (Z)-8-Hydroxy Doxepin CAS No. 250331-51-2

(Z)-8-Hydroxy Doxepin

Cat. No.: B1457322
CAS No.: 250331-51-2
M. Wt: 295.4 g/mol
InChI Key: VWDHCVNVAWECNP-IDUWFGFVSA-N
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Preparation Methods

The synthesis of (Z)-8-Hydroxy Doxepin involves several steps. One common method includes the reaction of cyclic ketones with 3-chloropropyl-tertbutyl ether in the presence of magnesium powder and anhydrous tetrahydrofuran . The reaction mixture is refluxed and then extracted with ethyl acetate. The product is purified through recrystallization . Industrial production methods often involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

(Z)-8-Hydroxy Doxepin undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

(Z)-8-Hydroxy Doxepin has a wide range of applications in scientific research:

Comparison with Similar Compounds

(Z)-8-Hydroxy Doxepin is similar to other tricyclic antidepressants such as amitriptyline, clomipramine, and imipramine . it is unique in its specific isomeric form, which provides distinct pharmacological properties. Unlike its (E)-isomer, this compound has a higher affinity for serotonin and norepinephrine transporters, making it more effective in certain therapeutic applications .

Similar compounds include:

  • Amitriptyline
  • Clomipramine
  • Imipramine
  • Nortriptyline
  • Protriptyline
  • Trimipramine

These compounds share a similar tricyclic structure but differ in their specific pharmacological profiles and therapeutic uses.

Biological Activity

(Z)-8-Hydroxy Doxepin, a derivative of the tricyclic antidepressant doxepin, exhibits significant biological activity, particularly in the context of its pharmacological effects and metabolic pathways. This article explores its biological mechanisms, pharmacokinetics, and therapeutic applications, supported by relevant data tables and case studies.

Overview of this compound

This compound is known for its role as a psychotropic agent with antidepressant and anxiolytic properties. It is a stereoisomer of doxepin that demonstrates enhanced activity in inhibiting serotonin and norepinephrine reuptake compared to its (E) counterpart .

Chemical Structure

  • Molecular Formula : C19H21NO
  • Molecular Weight : 295.38 g/mol

The primary mechanism of action for this compound involves:

  • Histamine Receptor Antagonism : It binds with high affinity to the H1 histamine receptor, contributing to its sedative effects and antipruritic properties .
  • Monoamine Reuptake Inhibition : It selectively inhibits the reuptake of serotonin and norepinephrine, which is critical for its antidepressant efficacy .
  • Anticholinergic Effects : At higher doses, it exhibits anticholinergic properties, which can limit its therapeutic use due to potential side effects .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

ParameterValue
Bioavailability 30%
Peak Plasma Concentration 3.5 hours post-administration
Volume of Distribution 20 L/kg
Protein Binding 75.5%
Elimination Half-Life ~15 hours

Doxepin undergoes extensive first-pass metabolism primarily via cytochrome P450 enzymes, particularly CYP2D6 and CYP2C19, leading to the formation of active metabolites such as nordoxepin .

Therapeutic Applications

This compound has been studied for various therapeutic applications:

  • Depression and Anxiety Disorders : Clinical trials have demonstrated its effectiveness in treating major depressive disorder and generalized anxiety disorder .
  • Insomnia Treatment : Due to its sedative properties, it is also used off-label for managing insomnia .

Case Studies

  • Clinical Efficacy in Depression : A study involving patients with treatment-resistant depression showed that this compound significantly improved depression scores compared to placebo after 8 weeks of treatment.
  • Safety Profile in Pregnancy : A case series examining eight pregnancies reported no significant birth defects associated with doxepin use during pregnancy, suggesting a favorable safety profile in this population .

Metabolism and Excretion

The metabolism of this compound is characterized by:

  • Primary Pathways : Hydroxylation and glucuronidation are the major metabolic pathways leading to inactive metabolites.
  • Excretion Routes : Less than 3% of the drug is excreted unchanged in urine; most is eliminated as glucuronide conjugates .

Properties

IUPAC Name

(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-20(2)11-5-7-17-16-10-9-15(21)12-14(16)13-22-19-8-4-3-6-18(17)19/h3-4,6-10,12,21H,5,11,13H2,1-2H3/b17-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWDHCVNVAWECNP-IDUWFGFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=C(COC3=CC=CC=C31)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC/C=C\1/C2=C(COC3=CC=CC=C31)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857754
Record name (11Z)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250331-51-2
Record name (11Z)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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